

# Technical Guide: Vilazodone-D8 Chemical Structure and Synthesis Pathway[1]

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## Compound of Interest

Compound Name: Vilazodone D8

Cat. No.: B1191649

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## Executive Summary

Vilazodone-D8 (CAS: 1794789-93-7) is the deuterated isotopologue of Vilazodone, a serotonin partial agonist reuptake inhibitor (SPARI) used in the treatment of Major Depressive Disorder (MDD).[1][2][3] It serves as a critical Internal Standard (IS) in bioanalytical workflows (LC-MS/MS) for therapeutic drug monitoring and pharmacokinetic profiling.[1]

This guide details the structural specifications and the convergent synthesis pathway of Vilazodone-D8.[1] Unlike the non-deuterated parent, the synthesis of the D8 variant relies on the strategic incorporation of a piperazine-d8 moiety, ensuring isotopic stability and preventing metabolic deuterium-hydrogen exchange (D/H exchange) during analysis.

## Chemical Structure & Isotopic Configuration

### Structural Identity

Vilazodone-D8 is characterized by the replacement of eight protium (

H) atoms with deuterium (

H) on the piperazine ring.[1] This specific labeling site is chosen because the piperazine ring is

centrally located and structurally rigid, minimizing the risk of metabolic scrambling compared to the butyl linker.

Parameter	Data
Chemical Name	5-(4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl-2,2,3,3,5,5,6,6-d8)-1-benzofuran-2-carboxamide
CAS Number	1794789-93-7
Molecular Formula	
Molecular Weight	449.58 g/mol (approx. +8 Da shift from parent)
Parent Compound	Vilazodone ( , MW 441.[1][3][4][5]53)
Isotopic Purity	Typically 99% Deuterium enrichment

## SMILES Representation

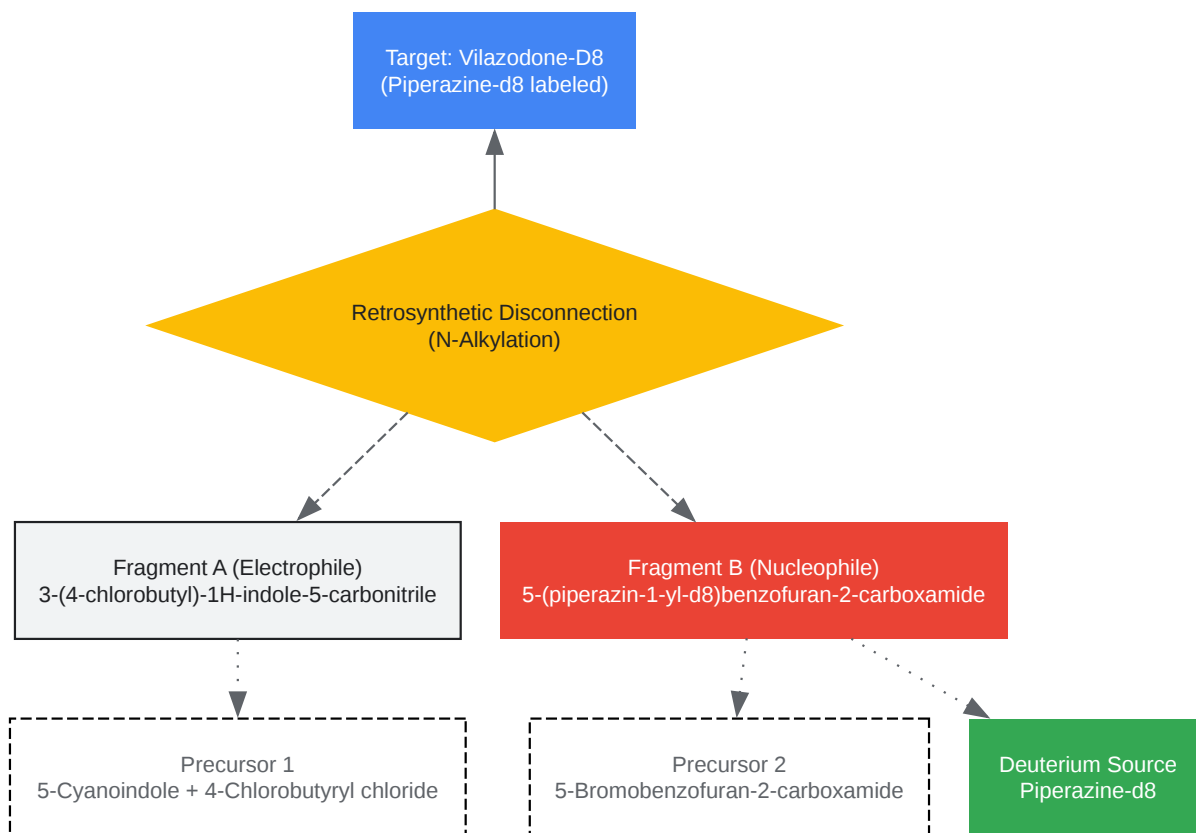
## Retrosynthetic Analysis

The synthesis of Vilazodone-D8 follows a convergent strategy.[1] The molecule is disconnected at the tertiary amine of the piperazine ring. This reveals two primary precursors:

- Fragment A (Electrophile): 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.[1][5][6]
- Fragment B (Nucleophile - Deuterated): 5-(piperazin-1-yl-d8)benzofuran-2-carboxamide.[1]

The deuterium source is Piperazine-d8, a commercially available stable isotope reagent.[1]

## Pathway Logic Diagram (Graphviz)[1]



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Caption: Retrosynthetic breakdown identifying Piperazine-d8 as the core isotopic source.

## Detailed Synthesis Protocols

### Phase 1: Synthesis of the Indole Linker (Fragment A)

Objective: Create the alkylating arm containing the indole core. This step does not involve deuterium.[1][4]

Reagents: 5-Cyanoindole, 4-Chlorobutyryl chloride,

,

, TFA.[1]

- Friedel-Crafts Acylation:
  - Dissolve 5-cyanoindole in dichloromethane (DCM).
  - Add  
  
(Lewis acid catalyst) at 0°C, followed by dropwise addition of 4-chlorobutyryl chloride.[1]
  - Mechanism:[7][8][9] Electrophilic aromatic substitution at the C3 position of the indole.
  - Product: 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile.[1][5][6][9]
- Carbonyl Reduction:
  - Treat the acylated intermediate with Sodium Borohydride (  
  
) in Trifluoroacetic acid (TFA) or Isopropanol.
  - Causality: Complete reduction of the ketone to a methylene group is required to form the saturated butyl chain.
  - Final Intermediate A:3-(4-chlorobutyl)-1H-indole-5-carbonitrile.[1][5][6]

## Phase 2: Synthesis of the Deuterated Benzofuran Core (Fragment B)

Objective: Incorporate the isotope label.[10] This is the critical deviation from the standard synthesis.

Reagents: 5-Bromobenzofuran-2-carboxamide, Piperazine-d8,

, BINAP,

[1]

- Substrate Preparation:
  - Start with 5-bromobenzofuran-2-carboxamide.[1][5][6]
- Buchwald-Hartwig Amination (Deuterated):

- Reaction: Cross-coupling of the aryl bromide with Piperazine-d8.[1]
- Catalyst System: Tris(dibenzylideneacetone)dipalladium(0) ( ) and BINAP (ligand).
- Base: Cesium Carbonate ( ) in Toluene or Dioxane at 100°C.
- Note: While standard synthesis might use nucleophilic aromatic substitution ( ), the Palladium-catalyzed route is preferred here to maximize the yield of the expensive deuterated reagent and prevent side reactions.
- Stoichiometry: Use a slight excess of Piperazine-d8 (1.2 eq) to prevent bis-arylation.[1]
- Purification:
  - Isolate the product via silica gel chromatography.
  - Final Intermediate B:5-(piperazin-1-yl-d8)benzofuran-2-carboxamide.[1]

### Phase 3: Convergent Coupling (Final Assembly)

Objective: Link Fragment A and Fragment B to form Vilazodone-D8.

Reagents:

, Acetonitrile ( ), NaI (catalytic).

- N-Alkylation:
  - Dissolve Intermediate B (Deuterated Benzofuran, 1.0 eq) in Acetonitrile.
  - Add Intermediate A (Indole Linker, 1.1 eq).
  - Add Potassium Carbonate (

, 3.0 eq) as the base to scavenge HCl.

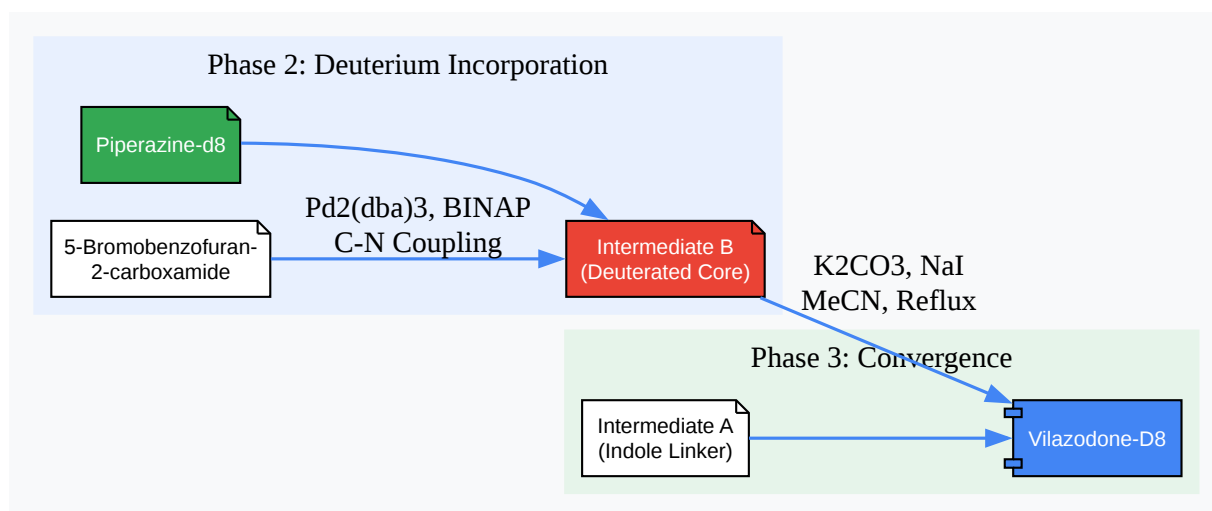
- Catalyst: Add catalytic Sodium Iodide (NaI, 0.1 eq).
- Causality: NaI converts the alkyl chloride (Fragment A) into a more reactive alkyl iodide in situ (Finkelstein reaction), significantly accelerating the substitution rate.
- Reflux:
  - Heat to reflux (approx. 80-82°C) for 12-24 hours. Monitor via LC-MS for the disappearance of the benzofuran amine.[1]
- Workup & Salt Formation:
  - Cool, filter inorganic salts, and concentrate the solvent.
  - Purify via column chromatography.[1]
  - Optional: Treat with HCl in ethanol to generate Vilazodone-D8 Hydrochloride if a salt form is required for solubility.[1]

## Analytical Validation Standards

To ensure the integrity of the synthesized Vilazodone-D8, the following validation metrics must be met.

Method	Expected Observation	Purpose
1H-NMR	Absence of signals at 3.0-3.5 ppm region (typically associated with piperazine protons).[1]	Confirms >98% Deuterium incorporation at the piperazine ring.
HRMS (ESI+)	peak at 450.28 (approx).[1]	Confirms molecular weight shift (+8 Da vs 442.20 for parent).
Isotopic Distribution	Minimal presence of D0, D1-D7 isotopologues.[1]	Ensures "spectral cleanliness" for use as an Internal Standard.

## Synthesis Workflow Visualization



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Caption: Step-by-step reaction flow from deuterated starting materials to final product.

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